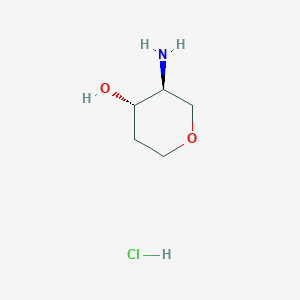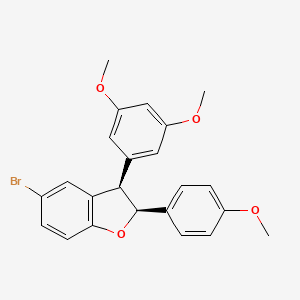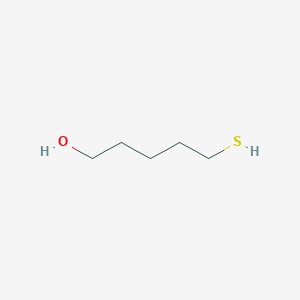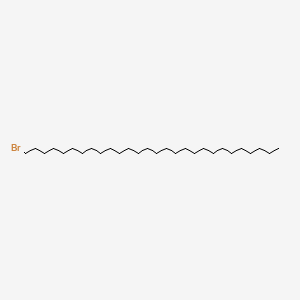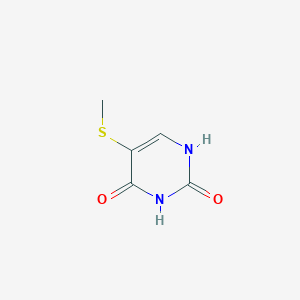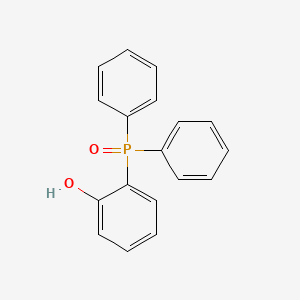
2-(Diphenylphosphoryl)phenol
概要
説明
Synthesis Analysis
A scalable and green one-minute synthesis of substituted phenols has been developed. This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . The Mitsunobu reaction has also been used in the synthesis of 2-(Diphenylphosphoryl)phenol .Molecular Structure Analysis
The crystal structures of derivatives of 2-(Diphenylphosphoryl)phenol have been studied in-depth . It exhibits potentiometric selectivity to cesium cation, regardless of substituents on the benzene ring and the phosphorus atom .Chemical Reactions Analysis
The nitration, bromination, diazo coupling, sulfonation, and alkylation of the aromatic ring of a series of 2-phosphoryl-substituted phenols have been studied . The alkylation of 2-(diphenylphosphoryl)phenol at the hydroxy group with 2-bromo- and 2-chloroethanols has been studied under conventional heating and microwave irradiation conditions .Physical And Chemical Properties Analysis
2-(Diphenylphosphoryl)phenol is a white crystalline powder that is soluble in organic solvents such as chloroform and benzene. Its molecular formula is C18H15OP .科学的研究の応用
Ion-Selective Properties and Structural Analysis
- 2-(Diphenylphosphoryl)phenol exhibits potentiometric selectivity to cesium cation, regardless of substituents on the benzene ring and the phosphorus atom. The crystal structures of derivatives of this compound have been studied in-depth (Ivanova et al., 2018).
Chemical Functionalization
- This compound has been subjected to various chemical reactions including nitration, bromination, diazo coupling, sulfonation, and alkylation, expanding its potential applications in various scientific fields (Rogacheva et al., 2019).
Synthesis of Hybrid Compounds
- Hybrid compounds based on 2-(diphenylphosphoryl)acetohydrazide, isatin, and sterically hindered phenols are synthesized, aiming to create biologically active substances with varied activities. The structures of these compounds are confirmed through X-ray crystallography (Litvinov et al., 2019).
Labeling in Biologically Active Molecules
- Functionalized phosphane-containing key building blocks, including 2-(diphenylphosphanyl)phenol, have been synthesized for labeling biologically active molecules, demonstrating its application in biochemical and pharmacological research (Mamat & Köckerling, 2014).
Antioxidant Activity Studies
- The antioxidant activities of phenolic compounds, including structures related to 2-(diphenylphosphoryl)phenol, have been extensively studied, providing insights into the chemical pathways of their antioxidant actions (Chen et al., 2020).
Environmental and Biotechnological Applications
- Enzymatic treatment of phenols in wastewater, including o-diphenols, has been studied for environmental technology applications, indicating the potential use of compounds like 2-(diphenylphosphoryl)phenol in detoxification processes (Agarwal et al., 2016).
Crystallography and Molecular Structure
- The crystal and molecular structures of 2-(diphenylphosphoryl)phenol and its derivatives have been a subject of study, providing valuable information for chemical and material sciences (Nelubina et al., 2005).
作用機序
Phenolic compounds, including 2-(Diphenylphosphoryl)phenol, exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . They interfere with bacterial cell wall synthesis, DNA replication, or enzyme production, leading to a much higher sensitivity of cells towards these natural compounds .
Safety and Hazards
Phenolic compounds, including 2-(Diphenylphosphoryl)phenol, can cause severe skin burns and eye damage. They may cause respiratory irritation and drowsiness or dizziness. They are suspected of causing genetic defects and can cause damage to organs through prolonged or repeated exposure. They are toxic if swallowed, in contact with skin, or if inhaled .
将来の方向性
Phenolic compounds, including 2-(Diphenylphosphoryl)phenol, are becoming increasingly popular due to their beneficial physiological effects . The nitration, bromination, diazo coupling, sulfonation, and alkylation of the aromatic ring of a series of 2-phosphoryl-substituted phenols have been studied, opening up new possibilities for the functionalization of these compounds .
特性
IUPAC Name |
2-diphenylphosphorylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O2P/c19-17-13-7-8-14-18(17)21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQDLMWMHRNMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347815 | |
| Record name | 2-(Diphenylphosphoryl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diphenylphosphoryl)phenol | |
CAS RN |
16522-52-4 | |
| Record name | 2-(Diphenylphosphoryl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-nitro-](/img/structure/B3048268.png)


![5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B3048271.png)

